![molecular formula C18H15N3O5S2 B2492506 (2E,NZ)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(4-nitrophenyl)acrylamide CAS No. 683238-15-5](/img/structure/B2492506.png)

(2E,NZ)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(4-nitrophenyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

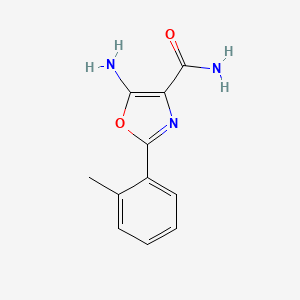

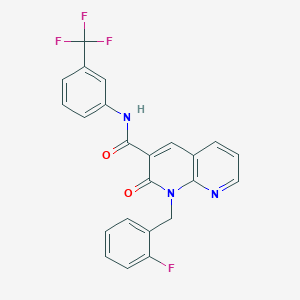

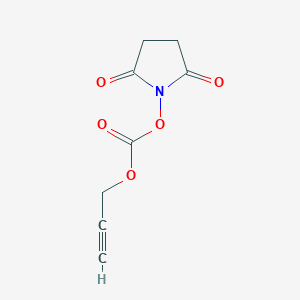

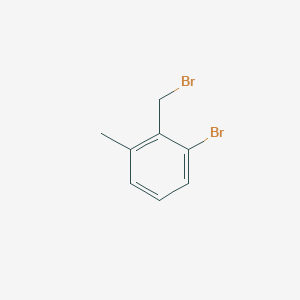

Description

Synthesis Analysis

The synthesis of related compounds often involves isomerization and reactions with N-sulfonylamines, leading to the formation of various heterocyclic compounds including thiadiazoles and oxathiazoles, as seen in research on novel reactions of N-sulfonylamines with 3-dimethylamino-2H-azirines (Tornus, Schaumann, & Adiwidjaja, 1996). Such processes highlight the complexity and versatility in synthesizing benzothiazole derivatives.

Molecular Structure Analysis

The structural analysis often utilizes X-ray crystallography to elucidate the molecular conformation, as demonstrated in the study of methyl-3-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-propanoate (Aydin et al., 2002). These analyses provide crucial insights into the compound's molecular geometry and the effects of substituents on its overall structure.

Chemical Reactions and Properties

Chemical reactions involving the compound often lead to various derivatives with significant biological and chemical activities. For instance, reactions with sulfonamides and acrylamides yield compounds with potential anti-inflammatory and anticancer properties (Gangapuram & Redda, 2009). These reactions underscore the compound's reactivity and utility in synthesizing biologically active molecules.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the compound's behavior under different conditions. The synthesis and characterization of derivatives provide insights into these properties, as seen in studies focusing on substituted benzimidazoles (Aslam et al., 2022). These properties are essential for the compound's application in various fields, including material science and pharmacology.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are integral to the compound's applications. Studies on crosslinked polyacrylamide gels containing mixed disulfide compounds reveal the compound's potential in catalyzing thiol-producing reactions (Harris & Wilson, 1983). Such chemical properties are pivotal in developing new materials and chemical sensors.

Applications De Recherche Scientifique

Synthesis and Characterization

Research has explored the synthesis and characterization of metal complexes with heterocyclic sulfonamides, demonstrating their potential as carbonic anhydrase inhibitors, highlighting the role of sulfonamide and acrylamide groups in bioactive compounds (Büyükkıdan et al., 2013). Additionally, studies on controlled radical polymerization of acrylamide derivatives reveal insights into manipulating molecular structures for specific applications, including medical and engineering materials (Mori, Sutoh, & Endo, 2005).

Biological Evaluation and Molecular Docking

Further, research on benzenesulfonamide derivatives encompasses their synthesis, biological evaluation, molecular docking, and DFT calculations, revealing their potential in medicinal chemistry, particularly as antitumor agents and enzyme inhibitors (Fahim & Shalaby, 2019). This suggests avenues for the exploration of similar compounds in therapeutic contexts.

Novel Material Development

Studies on novel hydrophobically associating polyacrylamides for enhanced oil recovery illustrate the industrial application potential of acrylamide derivatives, indicating their utility in improving the efficiency of resource extraction processes (Gou et al., 2015).

Propriétés

IUPAC Name |

(E)-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-3-(4-nitrophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O5S2/c1-20-15-9-8-14(28(2,25)26)11-16(15)27-18(20)19-17(22)10-5-12-3-6-13(7-4-12)21(23)24/h3-11H,1-2H3/b10-5+,19-18? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WASXAHBJSHGXPM-AYVOTNPBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2492428.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2492429.png)

![3-(4-fluorophenoxy)-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide](/img/structure/B2492431.png)

![3-(4-Methoxyphenyl)-5-{1-[3-(4-methoxyphenyl)propanoyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2492432.png)

![N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]but-2-ynamide](/img/structure/B2492433.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2492434.png)

![3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2492441.png)

![2-(chloromethyl)-6-(4-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/no-structure.png)